Methyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate
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Overview
Description
Methyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals due to their diverse biological activities . This compound, specifically, features a bromine atom at the 4-position of the indole ring, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate typically involves the bromination of an indole precursor followed by esterification and amination reactions. One common method includes:
Esterification: The brominated indole is then subjected to esterification using methanol and a strong acid catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxo derivatives of the indole ring.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The bromine atom and amino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The indole ring can intercalate with DNA or interact with enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate: Similar structure but with bromine at the 5-position.
Methyl 2-amino-2-(4-chloro-1H-indol-3-yl)acetate: Chlorine instead of bromine at the 4-position.
Methyl 2-amino-2-(4-fluoro-1H-indol-3-yl)acetate: Fluorine instead of bromine at the 4-position.
Uniqueness
Methyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate is unique due to the presence of the bromine atom at the 4-position, which can significantly influence its reactivity and biological activity compared to its analogs. The specific positioning of the bromine atom can affect the compound’s ability to interact with biological targets and its overall pharmacokinetic properties .
Biological Activity
Methyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate is a compound belonging to the indole family, recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials based on recent research findings.
The molecular formula of this compound is C₁₃H₁₃BrN₂O₂, with a molecular weight of approximately 283.12 g/mol. The compound features a bromine atom at the 4th position of the indole ring, which significantly influences its chemical reactivity and biological properties. The synthesis typically involves standard methods used for indole derivatives, including various coupling reactions that enhance yield and purity in industrial settings.
Anticancer Activity
This compound has shown promising anticancer properties in preliminary studies. Its cytotoxic effects against various cancer cell lines have been documented, particularly in hepatocellular carcinoma (Hep-G2) cells. The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Case Studies
- Cytotoxicity Evaluation : In vitro studies using the MTT assay demonstrated that this compound exhibits significant cytotoxicity against Hep-G2 cells, with IC₅₀ values indicating effective anti-proliferative activity .
- Mechanistic Insights : Research indicates that the compound may inhibit tubulin polymerization, akin to colchicine, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties against a range of bacterial and fungal strains. Its effectiveness varies based on structural modifications and the presence of substituents.
Antibacterial Effects
Table 1 summarizes the minimum inhibitory concentration (MIC) values for various bacterial strains:
Bacterial Strain | MIC (µM) |
---|---|
Bacillus subtilis | 4.69 - 22.9 |
Staphylococcus aureus | 5.64 - 77.38 |
Enterococcus faecalis | 8.33 - 23.15 |
Escherichia coli | 2.33 - 156.47 |
Pseudomonas aeruginosa | 13.40 - 137.43 |
Salmonella typhi | 11.29 - 77.38 |
These results indicate that this compound possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against strains like Candida albicans and Fusarium oxysporum with varying MIC values .
Structure-Activity Relationship (SAR)
The presence of the bromine atom at the 4th position is crucial for enhancing the binding affinity of this compound to specific biological targets, which may explain its enhanced biological activity compared to other indole derivatives lacking this substitution.
Comparative Analysis with Similar Compounds
Table 2 compares this compound with other related indole derivatives:
Compound Name | Structural Feature | Notable Activity |
---|---|---|
Methyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate | Bromine at the 5th position | Antimicrobial properties |
Methyl 2-amino-2-(6-bromo-1H-indol-3-yl)acetate | Bromine at the 6th position | Antiviral and anticancer activity |
Methyl 2-aminoindole | No bromine substituent | General indole activity |
The unique position of bromination in this compound contributes to its distinct pharmacological profile compared to these analogs.
Properties
Molecular Formula |
C11H11BrN2O2 |
---|---|
Molecular Weight |
283.12 g/mol |
IUPAC Name |
methyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C11H11BrN2O2/c1-16-11(15)10(13)6-5-14-8-4-2-3-7(12)9(6)8/h2-5,10,14H,13H2,1H3 |
InChI Key |
MBRKUPMRBDVWKA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CNC2=C1C(=CC=C2)Br)N |
Origin of Product |
United States |
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